1,1'-Binaphthalene-2,2'-dicarboxylic acid

Host-Guest Chemistry Chiral Resolution Supramolecular Chemistry

1,1'-Binaphthalene-2,2'-dicarboxylic acid (BNDA, CAS 80703-23-7, C22H14O4, MW 342.34) is an axially chiral dicarboxylic acid comprising two naphthalene rings linked at the 1,1'-positions with carboxylic acid substituents at the 2,2'-positions. This atropisomeric scaffold exhibits restricted rotation around the C-C bond, rendering it a rigid, enantiopure building block for asymmetric synthesis, chiral resolution, and supramolecular host-guest chemistry.

Molecular Formula C22H14O4
Molecular Weight 342.3 g/mol
CAS No. 80703-23-7
Cat. No. B3155648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Binaphthalene-2,2'-dicarboxylic acid
CAS80703-23-7
Synonyms1,1'-binaphthyl-2,2'-dicarboxylic acid
Molecular FormulaC22H14O4
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C(=O)O)C(=O)O
InChIInChI=1S/C22H14O4/c23-21(24)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22(25)26/h1-12H,(H,23,24)(H,25,26)
InChIKeyYDZNRNHKJQTGCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1'-Binaphthalene-2,2'-dicarboxylic acid (CAS 80703-23-7): Procurement and Scientific Selection Guide for a Chiral Building Block


1,1'-Binaphthalene-2,2'-dicarboxylic acid (BNDA, CAS 80703-23-7, C22H14O4, MW 342.34) is an axially chiral dicarboxylic acid comprising two naphthalene rings linked at the 1,1'-positions with carboxylic acid substituents at the 2,2'-positions . This atropisomeric scaffold exhibits restricted rotation around the C-C bond, rendering it a rigid, enantiopure building block for asymmetric synthesis, chiral resolution, and supramolecular host-guest chemistry . Its dicarboxylic acid functionality distinguishes it from the more widely used 1,1'-bi-2-naphthol (BINOL), enabling distinct coordination geometries, hydrogen-bonding networks, and salt-formation pathways that are critical for applications in chiral stationary phases, metal-organic frameworks (MOFs), and phase-transfer catalysis [1].

Why Generic Binaphthyl Substitution Fails: Key Differentiators of 1,1'-Binaphthalene-2,2'-dicarboxylic acid (CAS 80703-23-7)


Substituting 1,1'-binaphthalene-2,2'-dicarboxylic acid with a generic binaphthyl analog—such as BINOL, BINAP, or a differently substituted binaphthalene dicarboxylic acid—is not functionally equivalent. BNDA's 2,2'-dicarboxylic acid motif confers a unique combination of strong hydrogen-bonding capacity, metal-chelation geometry, and host-guest inclusion specificity that is absent in other binaphthyl scaffolds [1]. For instance, while BINOL (2,2'-diol) is an established chiral auxiliary, it lacks the dual carboxylic acid sites necessary for the formation of robust H-bonded loops, coordinato-clathrates, and stoichiometric salt complexes with amines that are central to BNDA's proven utility as a chiral host and stationary-phase precursor [2]. Furthermore, the 2,2'-positioning of the carboxyl groups in BNDA yields distinct crystallographic packing and chiral recognition profiles compared to 4,4'- or 6,6'-dicarboxylic acid isomers, directly impacting the optical purity achievable in enantioselective resolutions . The evidence below quantifies these differences and provides procurement-grade justification for selecting BNDA over superficially similar alternatives.

1,1'-Binaphthalene-2,2'-dicarboxylic acid (CAS 80703-23-7): Quantified Performance and Comparative Data for Scientific Procurement


Broad Amine Complexation Range: BNDA vs. BINOL

BNDA forms crystalline salt complexes with a wide range of amines, including acyclic and cyclic amines, whereas BINOL exhibits severely limited complexation behavior under identical conditions. This broad amine-scope enables BNDA to serve as a versatile chiral host for resolution of amine-containing racemates, a capability not replicable with BINOL [1].

Host-Guest Chemistry Chiral Resolution Supramolecular Chemistry

Scalable Synthesis with High Optical Purity and Yield

A patented synthetic route starting from chiral binaphthol achieves >99% optical purity with a total yield of 74.8%, eliminating the need for preparative chromatography. This contrasts with alternative resolution methods that may sacrifice yield for enantiopurity or require expensive chromatographic separation [1].

Asymmetric Synthesis Chiral Resolution Process Chemistry

Enantioselective Host-Guest Resolution of Racemic Alcohols

BNDA functions as a chiral host molecule in aqueous alkaline solution, enabling the optical resolution of racemic 1-phenylalkan-1-ols via host-guest clathrate inclusion. The enantiomeric excess (e.e.) achieved is strongly dependent on the alkyl chain length, ranging from 18% to 90% e.e. . This performance is distinct from BINOL, which is not reported to resolve alcohols via clathrate inclusion in aqueous media.

Chiral Resolution Host-Guest Chemistry Enantiomeric Excess

Coordinato-Clathrate Formation with Distinct Stoichiometries

BNDA forms crystalline inclusion compounds (coordinato-clathrates) with alcohols and polar aprotic solvents, exhibiting host:guest stoichiometries that are tunable based on the guest molecule. For example, BNDA forms a 2:1 complex with 1-propanol and a 1:1 complex with tert-butanol, as confirmed by single-crystal X-ray diffraction [1]. This stoichiometric control is a direct consequence of the carboxylic acid H-bonding network and is not observed with BINOL under similar conditions.

Crystal Engineering Inclusion Compounds Supramolecular Chemistry

Precursor to High-Performance Chiral Stationary Phases

BNDA serves as the axially chiral scaffold for the construction of novel chiral stationary phases (CSPs) for HPLC. When coupled with chiral 1-phenylethylamine and bonded to silica gel, the resulting CSPs exhibit enantioselectivity for a range of racemates [1]. While direct quantitative comparison with BINOL-derived CSPs is not available, BNDA's dicarboxylic acid anchoring chemistry offers a distinct immobilization pathway compared to BINOL's hydroxyl groups, potentially affecting column robustness and selectivity profile.

Chiral Chromatography Chiral Stationary Phase Enantioseparation

High Enantiopurity via Amine Resolution

Resolution of racemic BNDA with (R)-(-)-1-cyclohexylethylamine yields the (R)-enantiomer with >99% enantiomeric excess. This high enantiopurity is essential for applications in asymmetric catalysis where even minor enantiomeric impurities can drastically reduce enantioselectivity .

Optical Resolution Chiral Purity Asymmetric Catalysis

1,1'-Binaphthalene-2,2'-dicarboxylic acid (CAS 80703-23-7): Evidence-Backed Application Scenarios for Research and Industry


Asymmetric Catalysis and Chiral Ligand Synthesis

BNDA is a direct precursor to C2-symmetric chiral binaphthyl ketone catalysts for asymmetric epoxidation . Its high enantiopurity (>99% e.e.) and scalable synthesis (74.8% yield, >99% optical purity) make it a cost-effective building block for industrial-scale production of chiral catalysts and ligands [1].

Chiral Resolution of Racemic Amines and Alcohols

BNDA's broad amine complexation scope (7 complexes vs. BINOL's 2) positions it as a versatile chiral host for the resolution of amine-containing pharmaceuticals and fine chemicals . Additionally, its ability to resolve racemic alcohols via host-guest clathrate inclusion in aqueous media (up to 90% e.e.) offers a green alternative to traditional organic-solvent-based resolutions [2].

Design of Tunable Crystalline Inclusion Materials

The predictable host:guest stoichiometries of BNDA clathrates (e.g., 2:1 with 1-propanol, 1:1 with tert-butanol) enable the rational design of crystalline inclusion compounds for applications in separation science, crystal engineering, and solid-state sensing .

Chiral Stationary Phases for HPLC

BNDA can be immobilized on silica via amide linkage to create chiral stationary phases with complementary selectivity to BINOL-derived CSPs, expanding the toolkit for analytical and preparative enantioseparations .

Technical Documentation Hub

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